Z-Phenylacetaldoxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

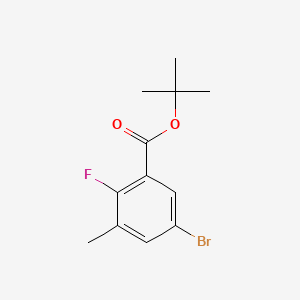

Z-Phenylacetaldoxime is an organic compound with the molecular formula C8H9NO. It is a member of the aldoxime family, which are nitrogen-containing compounds derived from aldehydes. This compound is known for its role as an intermediate in the biosynthesis of various natural products, including glucosinolates and cyanogenic glycosides .

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Phenylacetaldoxime can be synthesized through the reaction of phenylacetaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under mildly acidic conditions. The general reaction is as follows:

C6H5CH2CHO+NH2OH⋅HCl→C6H5CH2CH=NOH+H2O+HCl

Industrial Production Methods

Industrial production of this compound often involves the use of cytochrome P450 enzymes, such as CYP79A61, which catalyze the formation of phenylacetaldoxime from L-phenylalanine . This biotechnological approach is advantageous due to its specificity and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Z-Phenylacetaldoxime undergoes several types of chemical reactions, including:

Dehydration: Catalyzed by aldoxime dehydratase, converting this compound to phenylacetonitrile.

Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back to phenylacetaldehyde and hydroxylamine.

Oxidation: Can be oxidized to form corresponding nitriles or acids.

Common Reagents and Conditions

Dehydration: Requires aldoxime dehydratase and flavin mononucleotide (FMN) as a cofactor.

Hydrolysis: Typically performed using dilute acids or bases.

Oxidation: Often involves oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

Phenylacetonitrile: Formed through dehydration.

Phenylacetic acid: Formed through oxidation.

Scientific Research Applications

Z-Phenylacetaldoxime has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Phenylacetaldoxime involves its conversion to various bioactive compounds. For instance, in plants, it is converted to benzyl cyanide by cytochrome P450 enzymes, which then acts as a defense compound against herbivores . The molecular targets and pathways involved include the cytochrome P450 enzyme family and the glucosinolate biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetaldoxime: Another aldoxime involved in plant hormone biosynthesis.

Isobutyraldoxime: A volatile aldoxime released from herbivore-damaged leaves.

Properties

Molecular Formula |

C8H9NO |

|---|---|

Molecular Weight |

135.16 g/mol |

IUPAC Name |

(NZ)-N-(2-phenylethylidene)hydroxylamine |

InChI |

InChI=1S/C8H9NO/c10-9-7-6-8-4-2-1-3-5-8/h1-5,7,10H,6H2/b9-7- |

InChI Key |

CXISHLWVCSLKOJ-CLFYSBASSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C/C=N\O |

Canonical SMILES |

C1=CC=C(C=C1)CC=NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,3-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11744823.png)

![N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11744826.png)

![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744830.png)

![3-cyclopropyl-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11744831.png)

![4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11744837.png)

![2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11744839.png)

![1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11744841.png)

![1-(butan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744853.png)

![4-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11744859.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine](/img/structure/B11744864.png)

![[(1-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744876.png)